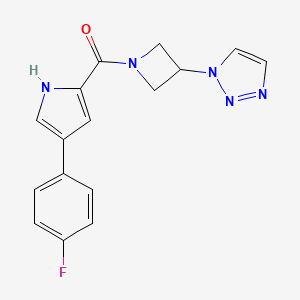
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a pyrrole derivative. Its structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.
Structural Overview
The molecular formula of this compound is C14H13N5O, and its molecular weight is approximately 295.30 g/mol. The presence of heterocyclic structures like triazoles and pyrroles is known to enhance biological activity due to their ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds containing triazole and pyrrole rings exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of various cancer cell lines. A study reported that derivatives of triazole demonstrated IC50 values in the nanomolar range against human cancer cells, indicating strong antiproliferative effects .
Antibacterial Activity
The compound's potential antibacterial activity has also been explored. Triazole-containing compounds have been noted for their effectiveness against antibiotic-resistant bacteria. In vitro studies have shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
The biological activity is likely mediated through interactions with specific enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. For example, triazoles are known to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Synthesis of the Azetidine Ring : Achieved via cyclization reactions involving appropriate precursors.
- Coupling with Pyrrole Derivative : The final step involves coupling the triazole-azetidine intermediate with a pyrrole derivative under suitable conditions.
This synthetic route allows for further derivatization, potentially enhancing biological activity or selectivity against specific targets.
Study 1: Antiproliferative Activity
A study evaluated several triazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that modifications on the triazole ring significantly impacted the activity levels, with some derivatives achieving IC50 values lower than 10 nM .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of triazole-containing compounds against ESKAPE pathogens (a group of bacteria notorious for antibiotic resistance). Several derivatives demonstrated potent activity against these strains, suggesting potential therapeutic applications in treating resistant infections .
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-13-3-1-11(2-4-13)12-7-15(18-8-12)16(23)21-9-14(10-21)22-6-5-19-20-22/h1-8,14,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSRFKJYZFDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













